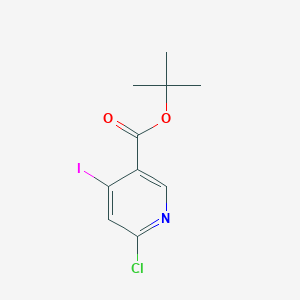
tert-Butyl 6-chloro-4-iodonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-chloro-4-iodonicotinate: is a chemical compound with the molecular formula C10H11ClINO2 and a molecular weight of 339.56 g/mol . It is a derivative of nicotinic acid, featuring both chlorine and iodine substituents on the pyridine ring, along with a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 6-chloro-4-iodonicotinate typically involves the esterification of 6-chloro-4-iodonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: The process would likely include steps for purification such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: : tert-Butyl 6-chloro-4-iodonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen substituents, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .
科学研究应用
Chemistry: : tert-Butyl 6-chloro-4-iodonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology and Medicine: : In biological and medicinal research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: : In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .
作用机制
The mechanism of action of tert-Butyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with biological molecules, affecting their function and activity. The specific pathways and targets depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
tert-Butyl 6-chloronicotinate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
tert-Butyl 4-iodonicotinate:
tert-Butyl nicotinate: Lacks both halogen substituents, making it less versatile in chemical reactions.
Uniqueness: : tert-Butyl 6-chloro-4-iodonicotinate is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation provides distinct reactivity patterns and makes it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C10H11ClINO2 |
|---|---|
分子量 |
339.56 g/mol |
IUPAC 名称 |
tert-butyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClINO2/c1-10(2,3)15-9(14)6-5-13-8(11)4-7(6)12/h4-5H,1-3H3 |
InChI 键 |
YBGMJTBKEDCFLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















